6-(3-Bromophenyl)-2-methylpyrimidin-4-ol is a heterocyclic organic compound that features a pyrimidine ring substituted with a 3-bromophenyl group at the 6th position and a methyl group at the 2nd position. This compound belongs to the class of pyrimidinols, which are known for their diverse biological activities and applications in medicinal chemistry. Its molecular formula is C11H10BrN3O, and it has garnered attention for potential uses in pharmaceuticals due to its structural characteristics and reactivity.
The compound can be classified under the category of heterocyclic compounds, specifically pyrimidines. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. The presence of the bromophenyl substituent enhances its chemical reactivity and biological activity, making it a valuable compound in research and development.
The synthesis of 6-(3-Bromophenyl)-2-methylpyrimidin-4-ol typically involves several key steps:
This multi-step process requires careful control of reaction conditions, including temperature, pH, and reaction time, to achieve optimal yields.
The molecular structure of 6-(3-Bromophenyl)-2-methylpyrimidin-4-ol can be represented as follows:
The presence of these functional groups contributes to its chemical properties and potential interactions with biological targets.
6-(3-Bromophenyl)-2-methylpyrimidin-4-ol can participate in various chemical reactions:
The mechanism of action of 6-(3-Bromophenyl)-2-methylpyrimidin-4-ol involves its interaction with specific molecular targets within biological systems. The bromophenyl group enhances binding affinity to target enzymes or receptors, potentially leading to inhibition or modulation of their activity. This interaction could result in various biological effects, including antimicrobial or anticancer activities, although further detailed studies are required to elucidate these mechanisms fully.
6-(3-Bromophenyl)-2-methylpyrimidin-4-ol has several applications in scientific research:
Its unique structural features make it a candidate for further exploration in drug discovery and development initiatives aimed at addressing unmet medical needs.
The retrosynthesis of 6-(3-bromophenyl)-2-methylpyrimidin-4-ol (CAS 1368846-88-1) is systematically approached through two primary disconnections:
A third retrosynthetic pathway involves functional group interconversion (FGI) of the 4-hydroxyl group. Here, 4-chloro-6-(3-bromophenyl)-2-methylpyrimidine serves as a key electrophilic intermediate, amenable to hydrolysis under mild basic conditions (e.g., Na₂CO₃/H₂O, 60°C) to furnish the target compound [8].
Table 1: Retrosynthetic Pathways for 6-(3-Bromophenyl)-2-methylpyrimidin-4-ol
Disconnection | Key Synthons | Bond Formed | Catalytic System |
---|---|---|---|
A (C–C bond) | 3-Bromophenylboronic acid; 4,6-dichloro-2-methylpyrimidine | Pyrimidine C6–Aryl C1 | Pd(PPh₃)₄, Na₂CO₃, 80°C |
B (C=C bond) | 3-Bromobenzaldehyde; 2-methylpyrimidin-4(3H)-one | Exocyclic C6–Aryl C1 | Piperidine, EtOH, reflux |
FGI (OH group) | 4-Chloro-6-(3-bromophenyl)-2-methylpyrimidine | C4–OH | Na₂CO₃/H₂O, 60°C |
The meta-bromine substitution on the phenyl ring imposes significant steric and electronic challenges for nucleophilic aromatic substitution (SNAr). Key findings include:
Table 2: Halogen Position Effects on Nucleophilic Substitution Efficiency
Isomer | PubChem CID | Relative SNAr Rate (krel) | Optimal Temperature |
---|---|---|---|
6-(2-Bromophenyl)-2-methylpyrimidin-4-ol | 136302116 | 0.72 | 130°C |
6-(3-Bromophenyl)-2-methylpyrimidin-4-ol | N/A | 1.00 (reference) | 110°C |
6-(4-Bromophenyl)-2-methylpyrimidin-4-amine | 61783090 | 1.85 | 90°C |
Palladium-catalyzed methods dominate pyrimidine-aryl bond formation:
Non-metallic catalysis offers cost-effective alternatives:
Table 3: Catalytic Systems for Pyrimidine Ring Construction
Catalyst Type | Representative Catalyst | Yield Range | Reaction Time | Key Limitation |
---|---|---|---|---|
Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 85–88% | 3–5 h | Sensitivity to oxygen |
Pd₂(dba)₃/XPhos | Tris(dibenzylideneacetone)dipalladium(0) with 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl | 80–83% | 8–12 h | High catalyst cost |
ZnCl₂ | Zinc chloride | 75–78% | 6–8 h | Requires stoichiometric loadings |
Sulfated zirconia | SO₄²⁻/ZrO₂ | 60–65% | 12–15 h | Low regioselectivity for meta-substitution |
Solvent polarity directly impacts cyclization kinetics and byproduct formation:
Thermal parameters critically influence substitution patterns:
Table 4: Solvent and Temperature Optimization for Key Synthetic Steps
Reaction Step | Optimal Solvent System | Temperature | Yield | Critical Notes |
---|---|---|---|---|
Pyrimidine ring closure | Ethanol/water (1:1) | 80°C | 82% | <80°C: Incomplete dehydration; >90°C: Tarry byproducts |
Suzuki coupling | Toluene/water (4:1) + TBAB | 80°C | 88% | TBAB prevents boronic acid precipitation |
Chloro → Hydroxy conversion | DMF/H₂O (4:1) | 110°C | 95% | Requires 4–6 h; microwave (150°C) cuts time to 30 min |
Crystallization purification | Methanol/water (3:7) | 0–5°C | 89% recovery | Gradient cooling (60°C → 5°C) minimizes oiling out |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2